Indirubin Derivative E804, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a synthetic compound derived from the natural product indirubin, which is traditionally found in the indigo plant and has been used in Chinese medicine. This compound has gained attention for its significant biological activities, particularly in the field of oncology due to its ability to inhibit various kinases involved in cancer progression. Indirubin Derivative E804 is classified as a synthetic organic compound and is recognized for its role as an inhibitor of cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .
Indirubin Derivative E804 is synthesized from indirubin through a series of chemical reactions. Indirubin itself is a naturally occurring compound that has been utilized in traditional medicine and has demonstrated various pharmacological properties. The compound's synthesis allows for the modification of its structure to enhance its therapeutic efficacy and bioavailability .
The synthesis of Indirubin Derivative E804 involves several key steps:
The reaction typically requires specific solvents such as ethanol and may utilize catalysts like 1,1,3,3-tetramethylguanidine to facilitate the etherification process. Industrial production methods mirror these steps but are optimized for higher yields and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product.
Indirubin Derivative E804 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H19N3O4, and it features an indole backbone with hydroxyl and ether functionalities.
The compound exhibits distinct structural features that allow it to interact with various biological targets. Its structural configuration includes:
Indirubin Derivative E804 can undergo various chemical reactions:
Common reagents for these reactions include:
Indirubin Derivative E804 exerts its biological effects through multiple mechanisms:
The compound's potency in inhibiting these pathways has been demonstrated with IC50 values in the low nanomolar range, indicating strong biological activity against cancer cells .
Indirubin Derivative E804 appears as a purple solid at room temperature. Its physical state contributes to its stability during storage and handling.
Indirubin Derivative E804 has several scientific uses primarily focused on cancer research:
Indirubin Derivative E804 directly suppresses Signal Transducer and Activator of Transcription 3 (STAT3) activation by targeting phosphorylation sites critical for its dimerization and nuclear translocation. Biochemical studies reveal that E804 binds to the SH2 domain of STAT3, preventing phosphorylation at tyrosine 705 (Y705). This interaction disrupts STAT3 dimer formation, rendering it transcriptionally inactive. The specificity of this inhibition is evidenced by E804's minimal effects on parallel signaling pathways (e.g., STAT1 or STAT5), establishing it as a selective STAT3 inhibitor [4] [6].
By inhibiting STAT3 phosphorylation, E804 downregulates expression of anti-apoptotic and pro-survival genes in tumor cells. Key suppressed targets include:
Table 1: Regulation of STAT3 Target Genes by E804
Gene | Function | Change Post-E804 Treatment |
---|---|---|
Bcl-xL | Anti-apoptotic protein | ≥60% reduction |
Mcl-1 | Anti-apoptotic protein | ≥55% reduction |
Survivin | Mitotic regulator | ≥70% reduction |
Cyclin D1 | Cell cycle progression | ≥50% reduction |
This transcriptional reprogramming sensitizes cancer cells to apoptosis and stalls tumor growth in models of leukemia and solid tumors [4] [7].
E804 directly binds to the kinase domain of cellular Src (c-Src), inhibiting its autophosphorylation at tyrosine 416 (Y416). This site is essential for full kinase activity, and its blockade reduces Src-mediated phosphorylation of downstream substrates. In vitro kinase assays demonstrate E804's potency, with half-maximal inhibitory concentration (IC50) values in the submicromolar range (0.2–0.5 µM). This activity disrupts Src-dependent oncogenic signaling, particularly in breast and prostate cancer models [3] [4].
E804 exploits the Src-STAT3 signaling axis, where Src activation induces STAT3 phosphorylation. By concurrently inhibiting both kinases, E804:
This dual blockade is critical for overcoming resistance mechanisms in cancers where Src and STAT3 cooperate to sustain survival signals [3] [4].
E804 inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, blocking phosphorylation of key tyrosine residues (Y951, Y1059, Y1175) in the activation loop. This suppresses downstream pro-angiogenic effectors:
Table 2: E804 Effects on Angiogenic Pathways
Target | Downstream Effect | Functional Outcome |
---|---|---|
VEGFR-2 phosphorylation | ≥90% inhibition | Loss of kinase activation |
AKT phosphorylation | 70–85% reduction | Increased endothelial cell apoptosis |
ERK phosphorylation | 75–80% reduction | Suppressed cell proliferation |
In human umbilical vein endothelial cells (HUVECs), this multi-pathway inhibition abrogates vascular endothelial growth factor (VEGF)-induced signaling at nanomolar concentrations [1] [3].
E804 exhibits potent angiosuppressive activity by directly targeting endothelial cell functions:
These effects occur at significantly lower concentrations than those required for indirubin-3'-oxime, highlighting E804's enhanced efficacy [1] [3].
E804 directly targets insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 0.65 µM. This inhibition:
In tumor models, IGF-1R inhibition contributes to E804's anti-proliferative effects, particularly in cancers driven by IGF-1R overexpression (e.g., breast, colon) [2] [6].
E804 inhibits cyclin-dependent kinase 2 (CDK2)/cyclin E complexes with a half-maximal effective concentration (EC50) of 0.23 µM. Key mechanistic outcomes include:
This CDK2-selective inhibition occurs without significant activity against CDK4 or CDK6, highlighting E804's targeted cell cycle effects [2] [6].
Table 3: Kinase Inhibition Profile of E804
Kinase Target | IC50/EC50 (µM) | Primary Functional Consequence |
---|---|---|
IGF-1R | 0.65 | Suppression of tumor growth signals |
CDK2/Cyclin E | 0.23 | G1/S cell cycle arrest |
c-Src | 0.2–0.5 | Inhibition of metastasis signaling |
STAT3 DNA-binding | 5–10 | Apoptosis induction |
E804's polypharmacology enables simultaneous disruption of tumor growth, survival, and angiogenesis, positioning it as a promising multi-kinase inhibitor scaffold for oncology therapeutics [2] [3] [4].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3